molecular formula C13H10ClNO3S B14339872 Phenyl (benzenesulfonyl)carbonochloridimidate CAS No. 93640-04-1

Phenyl (benzenesulfonyl)carbonochloridimidate

Cat. No.: B14339872
CAS No.: 93640-04-1
M. Wt: 295.74 g/mol
InChI Key: USEUFHGPRDRXIT-UHFFFAOYSA-N
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Description

Phenyl (benzenesulfonyl)carbonochloridimidate is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phenyl group, a benzenesulfonyl group, and a carbonochloridimidate moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl (benzenesulfonyl)carbonochloridimidate typically involves the reaction of benzenesulfonyl chloride with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Phenyl (benzenesulfonyl)carbonochloridimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of phenyl (benzenesulfonyl)carbonochloridimidate involves its interaction with nucleophilic sites on target molecules. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. For example, its inhibition of carbonic anhydrase IX involves binding to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate and disrupting cellular pH regulation .

Properties

CAS No.

93640-04-1

Molecular Formula

C13H10ClNO3S

Molecular Weight

295.74 g/mol

IUPAC Name

N-(benzenesulfonyl)-1-phenoxymethanimidoyl chloride

InChI

InChI=1S/C13H10ClNO3S/c14-13(18-11-7-3-1-4-8-11)15-19(16,17)12-9-5-2-6-10-12/h1-10H

InChI Key

USEUFHGPRDRXIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=NS(=O)(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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